
Mexrenoate potassium anhydrous
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mexrenoate potassium anhydrous, also known as this compound, is a useful research compound. Its molecular formula is C24H33KO6 and its molecular weight is 456.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Aldosterone Antagonism
Mexrenoate potassium has been identified as a potent aldosterone antagonist, which plays a crucial role in regulating sodium and potassium levels in the body. In studies involving animal models, it has demonstrated a dose-dependent ability to counteract the sodium-retaining effects of aldosterone. For instance, it exhibited a potency approximately 2.1 to 4.5 times greater than spironolactone in terms of natriuretic response in dogs and rats, respectively . This characteristic positions mexrenoate potassium as a potential therapeutic agent for conditions associated with excessive aldosterone activity, such as hypertension and heart failure.
Clinical Applications
Antihypertensive Effects
Research indicates that mexrenoate potassium can effectively lower blood pressure. In hypertensive dog models, it produced antihypertensive effects comparable to those of spironolactone, with optimal doses reported at around 5 mg/kg/day. The onset of maximum antihypertensive response was observed between the second and fifth days of treatment, highlighting its potential for managing chronic hypertension .
Pharmaceutical Formulations
Sustained Release Formulations
Mexrenoate potassium has been incorporated into various pharmaceutical formulations aimed at enhancing drug delivery and patient compliance. For example, formulations utilizing hydrophilic polymers have been developed to create sustained-release tablets that improve the bioavailability of high-solubility active ingredients while minimizing side effects associated with rapid drug release .
Table: Comparison of Sustained Release Formulations
Formulation Type | Active Ingredient | Release Mechanism | Key Advantages |
---|---|---|---|
Monolithic Controlled Release | Mexrenoate potassium | Swelling and erosion | Prolonged action, reduced dose frequency |
Micro Matrix Particles | Mexrenoate potassium | Dual retard technique | Predictable release rate, smaller size |
Case Studies
-
Hypertension Management in Canines
A study conducted on hypertensive dogs demonstrated that mexrenoate potassium effectively reduced blood pressure levels when administered over several days. The results indicated a significant decrease in systolic blood pressure without notable adverse effects, suggesting its safety and efficacy as an antihypertensive agent . -
Diuretic Potency Evaluation
In a comparative study assessing diuretic effects, mexrenoate potassium showed limited diuretic activity relative to hydrochlorothiazide but was more effective than other traditional diuretics at higher doses . This finding emphasizes the compound's unique profile as an aldosterone antagonist rather than a conventional diuretic.
Propiedades
Número CAS |
41020-67-1 |
---|---|
Fórmula molecular |
C24H33KO6 |
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
potassium;3-[(7R,8R,9S,10R,13S,14S,17R)-17-hydroxy-7-methoxycarbonyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate |
InChI |
InChI=1S/C24H34O6.K/c1-22-8-4-15(25)12-14(22)13-16(21(28)30-3)20-17(22)5-9-23(2)18(20)6-10-24(23,29)11-7-19(26)27;/h12,16-18,20,29H,4-11,13H2,1-3H3,(H,26,27);/q;+1/p-1/t16-,17+,18+,20-,22+,23+,24-;/m1./s1 |
Clave InChI |
FYLPNLCXMZDAEE-CKPGHUGTSA-M |
SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC4(CCC(=O)[O-])O)C)C(=O)OC.[K+] |
SMILES isomérico |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CCC(=O)[O-])O)C)C(=O)OC.[K+] |
SMILES canónico |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC4(CCC(=O)[O-])O)C)C(=O)OC.[K+] |
Sinónimos |
mexrenoate potassium SC 26714 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.